molecular formula C16H21N5 B11844023 N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11844023
M. Wt: 283.37 g/mol
InChI Key: PEJDGFJXQFGUPP-UHFFFAOYSA-N
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Description

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is an organic compound that belongs to the class of phenylpiperazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with N-benzyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and methylpiperazine groups. This unique structure contributes to its distinct binding properties and potential therapeutic applications .

Properties

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

N-benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H21N5/c1-20-7-9-21(10-8-20)16-11-15(18-13-19-16)17-12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,17,18,19)

InChI Key

PEJDGFJXQFGUPP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CC=C3

Origin of Product

United States

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